molecular formula C19H22FN3O3S B11272902 2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide

2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11272902
M. Wt: 391.5 g/mol
InChI Key: IDWBVIJOZJUWCH-UHFFFAOYSA-N
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Description

2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-fluorobenzene under controlled conditions to form 4-(2-fluorophenyl)piperazine.

    Acylation: The piperazine derivative is then acylated using an appropriate acylating agent to introduce the acetamide group.

    Etherification: The acylated product undergoes etherification with a suitable ethoxy compound to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Biochemistry: Research focuses on its metabolic pathways and the identification of its metabolites.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine ring facilitates its interaction with the target site. The compound may modulate the activity of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the acetamide and thiophene groups.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a piperazine ring and a carboxamide group but differs in the aromatic substitution pattern.

    Indole Derivatives: While structurally different, they share similar pharmacological applications.

Uniqueness

The uniqueness of 2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring and the specific substitution pattern enhance its potential as a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C19H22FN3O3S

Molecular Weight

391.5 g/mol

IUPAC Name

2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C19H22FN3O3S/c20-16-5-1-2-6-17(16)22-7-9-23(10-8-22)19(25)14-26-13-18(24)21-12-15-4-3-11-27-15/h1-6,11H,7-10,12-14H2,(H,21,24)

InChI Key

IDWBVIJOZJUWCH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)COCC(=O)NCC3=CC=CS3

Origin of Product

United States

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